N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-tryptophan
Description
3-(1H-INDOL-3-YL)-2-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}PROPANOIC ACID is a complex organic compound that features both indole and chromene moieties. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . Chromene derivatives also exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Properties
Molecular Formula |
C25H24N2O6 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C25H24N2O6/c1-13-8-20(23-14(2)15(3)25(31)33-21(23)9-13)32-12-22(28)27-19(24(29)30)10-16-11-26-18-7-5-4-6-17(16)18/h4-9,11,19,26H,10,12H2,1-3H3,(H,27,28)(H,29,30)/t19-/m0/s1 |
InChI Key |
VKTUYBSQXRKYRL-IBGZPJMESA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-INDOL-3-YL)-2-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}PROPANOIC ACID can be achieved through multicomponent reactions. One common method involves the reaction of 1H-indole-3-carbaldehyde with resorcinol and malononitrile under refluxing conditions in ethanol . Another approach includes the use of phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-(1H-INDOL-3-YL)-2-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}PROPANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various products.
Reduction: The chromene moiety can be reduced under specific conditions.
Substitution: Both the indole and chromene moieties can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
3-(1H-INDOL-3-YL)-2-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}PROPANOIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1H-INDOL-3-YL)-2-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. For example, it can induce cell apoptosis by inhibiting tubulin polymerization, similar to the action of colchicine . It may also interact with nuclear receptors and signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for the synthesis of various indole derivatives.
2-amino-7-hydroxy-4-(1H-indol-3-yl)-4H-chromeme-3-carbonitrile: Another compound featuring both indole and chromene moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
